The Discovery and Development of GSK467: A KDM5B Inhibitor
The Discovery and Development of GSK467: A KDM5B Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of GSK467, a potent and selective inhibitor of the histone demethylase KDM5B (also known as JARID1B or PLU1). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the epigenetic regulation of cancer and the therapeutic potential of targeting KDM5B.
Introduction to KDM5B as a Therapeutic Target
Histone lysine (B10760008) demethylases (KDMs) are a family of enzymes that play a critical role in epigenetic regulation by removing methyl groups from histone tails, thereby influencing chromatin structure and gene expression. The KDM5 family, specifically KDM5B, removes di- and tri-methylation from lysine 4 on histone H3 (H3K4me2/3), a mark generally associated with active gene transcription.[1] KDM5B acts as a transcriptional repressor of several tumor suppressor genes.[2]
Overexpression of KDM5B has been observed in a variety of cancers, including breast, lung, prostate, bladder, and hepatocellular carcinoma, and is often correlated with poor prognosis, tumor progression, and drug resistance.[3][4] Its role in promoting cancer cell proliferation, invasion, and metastasis makes it an attractive target for therapeutic intervention.[5][6] The development of small molecule inhibitors targeting KDM5B, such as GSK467, represents a promising strategy in cancer therapy.
GSK467: A Potent and Selective KDM5B Inhibitor
GSK467 is a cell-permeable small molecule that has been identified as a potent and selective inhibitor of KDM5B.[6][7] Its discovery has provided a valuable chemical tool to probe the biological functions of KDM5B and to explore its therapeutic potential.
Biochemical Activity and Selectivity
GSK467 demonstrates high affinity for KDM5B, effectively inhibiting its demethylase activity at nanomolar concentrations. Importantly, it exhibits significant selectivity for KDM5B over other histone demethylases, which is a crucial attribute for a therapeutic candidate to minimize off-target effects.
Table 1: Biochemical Activity and Selectivity of GSK467
| Target | Assay Type | IC50 | Ki | Selectivity | Reference |
| KDM5B | Cell-free assay | 26 nM | 10 nM | - | [6][7] |
| KDM4C | Cell-free assay | - | - | 180-fold vs KDM5B | [6][7] |
| KDM6 | Cell-free assay | No measurable inhibition | - | - | [6][7] |
| Other Jumonji family members | Cell-free assay | No measurable inhibition | - | - | [6][7] |
Cellular Activity
While GSK467 shows potent biochemical activity, its effects in cellular assays have been context-dependent.
Table 2: Cellular Activity of GSK467
| Cell Line | Assay Type | Concentration Range | Incubation Time | Effect | IC50 | Reference |
| MM.1S (Multiple Myeloma) | Antiproliferative | 0-100 µM | 6 days | Antiproliferative effect | >50 µM | [3] |
| Hepatocellular Carcinoma (HCC) cells | Spheroid formation, Colony formation, Invasion, Migration | Not specified | Not specified | Inhibition of all processes | Not specified | [6] |
The discrepancy between potent biochemical inhibition and weaker cellular antiproliferative effects in some models, like the MM.1S myeloma system, suggests that factors such as cell permeability, efflux pumps, or cellular metabolism may influence the compound's efficacy.[8][9]
Mechanism of Action of KDM5B and Inhibition by GSK467
KDM5B, a JmjC domain-containing protein, utilizes Fe(II) and α-ketoglutarate as co-factors to catalyze the demethylation of H3K4me3/2.[2] The catalytic JmjC domain is the primary target for inhibitors.[2] GSK467 is believed to act as a competitive inhibitor, binding to the active site and preventing the binding of the α-ketoglutarate co-substrate. The crystal structure of KDM5B in complex with GSK467 has been solved, providing a structural basis for its inhibitory activity and a template for the design of new, more potent inhibitors.[2]
By inhibiting KDM5B, GSK467 leads to an increase in global H3K4me3 levels, which in turn can reactivate the expression of tumor suppressor genes that are silenced in cancer cells.
KDM5B Signaling and Regulatory Pathway
Caption: KDM5B signaling pathway and the inhibitory action of GSK467.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the discovery and characterization of GSK467.
Biochemical Assays for KDM5B Inhibition
Several assay formats are available to measure the enzymatic activity of KDM5B and assess the potency of inhibitors like GSK467.
AlphaLISA® (Homogeneous Assay)
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Principle: This assay relies on the proximity of a donor and an acceptor bead. A biotinylated histone H3 peptide substrate is used. Upon demethylation by KDM5B, a specific antibody recognizes the demethylated epitope. This antibody is conjugated to an acceptor bead. The biotinylated peptide is captured by a streptavidin-coated donor bead. In the presence of the demethylated product, the donor and acceptor beads are brought into close proximity, generating a chemiluminescent signal upon laser excitation.
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General Protocol:
-
Incubate recombinant KDM5B enzyme with a biotinylated H3K4me3 peptide substrate in the presence of Fe(II), α-ketoglutarate, and varying concentrations of the inhibitor (GSK467).
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Add a specific antibody that recognizes the demethylated H3K4 product, followed by the addition of AlphaLISA® acceptor beads conjugated to a secondary antibody.
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Add streptavidin-coated donor beads.
-
Incubate in the dark.
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Read the signal on an AlphaScreen®-capable plate reader.
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Calculate IC50 values by fitting the data to a dose-response curve.[5]
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Chemiluminescent Assay
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Principle: This is an ELISA-based method. A plate is pre-coated with a methylated histone H3 peptide substrate. After the enzymatic reaction, a primary antibody specific for the demethylated product is added, followed by a secondary HRP-labeled antibody. The addition of a chemiluminescent substrate produces a signal that is proportional to the enzyme activity.
-
General Protocol:
-
In a 96-well plate pre-coated with a methylated H3 peptide, add recombinant KDM5B enzyme, co-factors, and the inhibitor at various concentrations.
-
Incubate to allow the demethylation reaction to occur.
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Wash the plate and add a primary antibody that specifically recognizes the demethylated substrate.
-
Incubate and wash.
-
Add an HRP-conjugated secondary antibody.
-
Incubate and wash.
-
Add a chemiluminescent HRP substrate and measure the signal using a chemiluminescence reader.[10]
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Workflow for KDM5B Inhibitor Screening and Validation
Caption: A generalized workflow for the discovery and validation of KDM5B inhibitors.
Cell-Based Assays
Antiproliferative Assay (MM.1S cells)
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Cell Line: Human multiple myeloma cell line MM.1S.
-
Protocol:
-
Seed MM.1S cells in a 96-well plate.
-
Treat the cells with a range of concentrations of GSK467 (e.g., 0-100 µM).
-
Incubate the cells for 6 days.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
Determine the IC50 value from the dose-response curve.[3]
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Spheroid Formation, Colony Formation, Invasion, and Migration Assays (HCC cells)
These assays are used to assess the impact of GSK467 on various cancer cell phenotypes. Standard protocols for these assays are widely available and should be adapted for the specific HCC cell line being used.
In Vivo Studies
Hepatocellular Carcinoma (HCC) Xenograft Model
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Animal Model: Immunodeficient mice (e.g., BALB/c nude mice).
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Tumor Implantation:
-
GSK467 Formulation and Administration:
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Study Endpoints:
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Tumor volume is measured regularly.
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At the end of the study, tumors are excised and weighed.
-
Immunohistochemical analysis of tumor tissue can be performed to assess markers of proliferation (e.g., Ki-67) and H3K4me3 levels.
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Logical Relationship of KDM5B in Cancer Progression
References
- 1. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. marinbio.com [marinbio.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. oncotarget.com [oncotarget.com]
- 12. Experimental mouse models for hepatocellular carcinoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An orthotopic mouse model of hepatocellular carcinoma with underlying liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
